molecular formula C11H11N5 B043364 MeIQx CAS No. 77500-04-0

MeIQx

Cat. No.: B043364
CAS No.: 77500-04-0
M. Wt: 213.24 g/mol
InChI Key: DVCCCQNKIYNAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline, commonly known as MeIQx, is a heterocyclic aromatic amine. It is formed during the high-temperature cooking of meats, poultry, and fish. This compound is a mutagenic compound, meaning it can cause mutations in DNA, and it has been identified as a potential carcinogen.

Mechanism of Action

Target of Action

MeIQx, a heterocyclic aromatic amine (HAA), primarily targets the liver, gastrointestinal tract, pancreas, mammary, and prostate glands . It is metabolically activated by N-hydroxylation of the exocyclic amine groups to produce the proposed reactive intermediate, the heteroaryl nitrenium ion . This ion is the critical metabolite implicated in DNA damage and genotoxicity .

Mode of Action

This compound interacts with its targets through metabolic activation. The compound undergoes N-hydroxylation to produce a reactive intermediate, the heteroaryl nitrenium ion . This ion can bind covalently to DNA, leading to DNA damage and genotoxicity . The formation of DNA adducts is a key step in the genotoxic process .

Biochemical Pathways

The metabolism of this compound involves several biochemical pathways. The primary pathway is the N-hydroxylation of the exocyclic amine groups, catalyzed by cytochrome P450 1A2 (CYP1A2) . This reaction produces the heteroaryl nitrenium ion, a reactive intermediate that can bind to DNA . Another pathway involves the formation of this compound-N 2-SO3H, a metabolite catalyzed by the SULTs .

Pharmacokinetics

The pharmacokinetics of this compound involves its metabolic activation by CYP1A2 and subsequent reactions . Humans efficiently convert this compound to reactive intermediates, resulting in HAA protein and DNA adduct formation . The variability in the excreted levels of N-OH-MeIQx-N 2-glucuronide, a metabolite of this compound, is probably due to interindividual differences in UDP-glucuronosyltransferase activity and/or excretion pathways .

Result of Action

The result of this compound action is the formation of DNA adducts, which can lead to DNA damage and genotoxicity . This can cause mutations and initiate carcinogenesis . In rodents, consumption of HAAs like this compound has been linked to the development of cancers in many organs, including the liver, colon, pancreas, breast, and prostate .

Action Environment

The action of this compound is influenced by environmental factors such as diet and smoking. This compound is formed during the high-temperature cooking of meats, poultry, and fish, and also arises during the combustion of tobacco . The amount of this compound intake can vary depending on dietary habits and cooking methods . Cigarette smoke can enhance this compound-induced hepatocarcinogenesis by increasing the metabolic activation of this compound .

Biochemical Analysis

Biochemical Properties

MeIQx undergoes metabolic activation by N-hydroxylation of the exocyclic amine groups to produce the reactive intermediate, the heteroaryl nitrenium ion . This reactive intermediate is implicated in DNA damage and genotoxicity . This compound also forms sulfamic acid derivatives as prominent detoxication metabolites in humans, catalyzed by SULT1A1 .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by causing DNA damage and genotoxicity through its reactive intermediate, the heteroaryl nitrenium ion . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its metabolic activation to the heteroaryl nitrenium ion, which is capable of binding to DNA and causing damage . This process involves enzyme activation and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound binds covalently to hemoglobin , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It has been shown to induce liver tumors, suggesting that it may have toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in metabolic pathways that lead to the formation of the heteroaryl nitrenium ion, a reactive intermediate that can bind to DNA . This process involves enzymes such as SULT1A1 .

Transport and Distribution

Given its ability to bind covalently to hemoglobin , it may interact with transporters or binding proteins.

Subcellular Localization

Given its ability to bind to DNA , it may be localized to the nucleus where it can exert its effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MeIQx involves the condensation of creatinine with amino acids during the cooking process. This reaction typically occurs at high temperatures, such as those used in grilling or frying meats. The specific synthetic route involves the formation of an imidazoquinoxaline structure, which is characterized by an imidazole ring fused to a quinoxaline ring .

Industrial Production Methods

Industrial production of this compound is not common, as it is primarily formed as a byproduct of cooking. for research purposes, this compound can be synthesized in the laboratory using controlled chemical reactions. The process involves the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound from cooked meat samples .

Chemical Reactions Analysis

Types of Reactions

MeIQx undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include cytochrome P450 enzymes, which play a crucial role in the oxidation and reduction processes. These reactions typically occur under physiological conditions in the liver .

Major Products Formed

The major products formed from the reactions of this compound include detoxified metabolites and DNA adducts. The formation of DNA adducts is particularly significant, as it can lead to mutations and potentially cancer .

Scientific Research Applications

MeIQx has several scientific research applications, including:

Comparison with Similar Compounds

MeIQx is part of a group of heterocyclic aromatic amines that includes compounds such as:

  • 2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)
  • 2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)
  • 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP)
  • 2-Amino-3,7,8-trimethylimidazo[4,5-f]quinoxaline (7,8-Dithis compound)

Compared to these similar compounds, this compound is generally more abundant in cooked meats and has a higher mutagenic potential. Its unique structure, with two methyl groups at positions 3 and 8, contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

3,8-dimethylimidazo[4,5-f]quinoxalin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(12)16(8)2/h3-5H,1-2H3,(H2,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCCCQNKIYNAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1020801
Record name MeIQx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow solid; [Toronto Research Chemicals MSDS], Solid
Record name MeIQx
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

0.00000002 [mmHg]
Record name MeIQx
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/20130
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

77500-04-0
Record name MeIQx
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77500-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-Methyl-IQX
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077500040
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MeIQx
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1020801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MeIQx
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MEIQX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5GYH6416ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7767
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

295 - 300 °C
Record name 2-Amino-3,8-dimethyl-3H-imidazo[4,5-f]quinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0029864
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MeIQx
Reactant of Route 2
MeIQx
Reactant of Route 3
MeIQx
Reactant of Route 4
Reactant of Route 4
MeIQx
Reactant of Route 5
MeIQx
Reactant of Route 6
MeIQx

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.